molecular formula C15H20N2O B3098805 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one CAS No. 134334-40-0

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one

Cat. No.: B3098805
CAS No.: 134334-40-0
M. Wt: 244.33 g/mol
InChI Key: JRDZNVYAXWHPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a piperazine-like structure, substituted with a benzyl group at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-7-6-14-11-16(8-9-17(14)12-15)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDZNVYAXWHPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN2C1CN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576176
Record name 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134334-40-0
Record name 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one typically involves the construction of the piperazine ring through intramolecular cyclization reactions. One common method starts with the preparation of an unsaturated amino ester, which undergoes intramolecular 1,4-addition or reductive cyclization to form the piperazine ring . The resulting intermediate is then subjected to further functionalization to introduce the benzyl group and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrazines.

Scientific Research Applications

Pharmacological Applications

Research indicates that derivatives of 2-benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one exhibit significant pharmacological activities:

  • Antidepressant Activity : Compounds with similar structures have shown promise in treating depression by acting on neurotransmitter systems. The conformationally restricted nature of these compounds may enhance their binding affinity to serotonin receptors .
  • Antipsychotic Effects : Some derivatives have been studied for their potential antipsychotic properties. The unique bicyclic structure may contribute to a favorable pharmacokinetic profile, enhancing efficacy while minimizing side effects .
  • Neuroprotective Properties : Preliminary studies suggest that these compounds can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have documented the effects and applications of this compound:

  • Study on Antidepressant Effects :
    • A study evaluated a series of pyrido[1,2-a]pyrazine derivatives for their antidepressant activity using animal models. Results indicated that specific substitutions on the benzyl group enhanced the efficacy of these compounds in reducing depressive behaviors compared to standard treatments .
  • Neuroprotective Efficacy :
    • Research focused on the neuroprotective effects of this compound in vitro demonstrated its ability to reduce apoptosis in neuronal cell lines under oxidative stress conditions. This suggests a potential therapeutic role in neurodegenerative disorders .
  • Pharmacokinetic Studies :
    • A pharmacokinetic analysis highlighted the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. The findings suggest that modifications to the chemical structure can lead to improved bioavailability and reduced toxicity levels .

Mechanism of Action

The mechanism of action of 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one and related heterocycles:

Compound Name Core Structure Key Substituents Biological Relevance Reference
This compound Pyrido[1,2-a]pyrazinone Benzyl group at C2 Undisclosed (discontinued)
(S)-2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one Pyrrolo[1,2-a]pyrazinone Benzyl group at C2 Not specified (structural analog)
7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile Pyrazolo[1,5-a]pyrimidine Amino, methyl, phenyl, cyano groups Antimicrobial/kinase inhibition
Ganaplacide (Antimalarial) Imidazo[1,2-a]pyrazine Fluorophenyl, fluoroaniline, ketone Antimalarial (Plasmodium target)
Gefapixant (Purinergic antagonist) Benzene sulfonamide-pyrimidine Diaminopyrimidine, isopropyl Chronic cough treatment
Key Observations:

Ring Systems: The pyrido-pyrazinone core distinguishes the target compound from pyrrolo-pyrazinone (smaller 5-membered pyrrolidine ring) and imidazo-pyrazine (imidazole fusion in ganaplacide). Larger fused rings may influence conformational flexibility and receptor binding .

In contrast, ganaplacide’s fluorinated aromatic groups improve metabolic stability and target affinity against malaria parasites . Gefapixant’s sulfonamide and pyrimidine groups enable selective antagonism of purinergic receptors (P2X3), a mechanism absent in the target compound .

Therapeutic Applications :

  • While the target compound lacks disclosed applications, ganaplacide and gefapixant are clinically validated, highlighting the importance of substituent tailoring for specific targets .

Biological Activity

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one, with CAS number 134334-40-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C₁₅H₂₀N₂O
  • Molecular Weight : 244.33 g/mol
  • Purity : >98%

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds structurally related to this compound. For instance, extracts containing similar pyrazine derivatives have shown significant anti-quorum sensing activity against Pseudomonas aeruginosa, which is crucial for biofilm formation and antibiotic resistance .

Mechanism of Action :

  • The compound inhibits quorum sensing, a communication process that bacteria use to coordinate their behavior in biofilms. By disrupting this process, the compound can prevent biofilm formation without directly killing the bacteria, thus reducing virulence factors such as rhamnolipid and pyocyanin .

Neuroprotective Effects

There is emerging evidence suggesting that compounds like this compound may possess neuroprotective properties. Studies on related compounds indicate potential benefits in conditions like Alzheimer's disease through inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine .

Case Study 1: Quorum Sensing Inhibition

A study involving Exiguobacterium indicum SJ16 demonstrated that extracts containing 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine derivatives exhibited about 99% inhibition against Chromobacterium violaceum CV026. This suggests a strong potential for this compound in combating biofilm-associated infections .

Case Study 2: Neuroprotective Activity

Research focusing on pharmacophore modeling has indicated that similar compounds can be optimized for neuroprotective effects. These compounds showed significant activity against AChE with IC50 values indicating potent inhibition .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50/Effectiveness
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dioneQuorum Sensing InhibitionPseudomonas aeruginosaSignificant reduction in biofilm formation
4-Benzoyl-3-dimethylamino pyridine-2 (1H)AChE InhibitionAcetylcholinesterasePotent inhibitor

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent integration and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C14H17N3O requires m/z 243.1372 [M+H]+) .
  • X-ray crystallography : Resolve crystal packing and confirm absolute configuration for chiral centers .

How can researchers address discrepancies in reported biological activities across studies?

Advanced Research Question
Contradictions may arise from assay conditions (e.g., bacterial strain variability) or impurity-driven false positives. Mitigation strategies:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays with positive/negative controls.
  • Dose-response curves : Establish EC50/IC50 values to compare potency across studies .

What computational tools are recommended for predicting target binding affinity?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against bacterial enzymes (e.g., dihydrofolate reductase).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode retention .

How does the benzyl substituent modulate pharmacokinetic properties?

Advanced Research Question
The benzyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability but reducing aqueous solubility.
Methodology :

  • LogP determination : Shake-flask method with octanol/water partitioning.
  • Solubility assays : Use UV-Vis spectroscopy in PBS (pH 7.4) .

What strategies optimize yield in large-scale synthesis?

Basic Research Question

  • Catalyst screening : Transition metals (e.g., Pd/C) for hydrogenation steps.
  • Flow chemistry : Continuous reactors to improve reaction control and scalability .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

  • Substituent variation : Replace benzyl with electron-withdrawing groups (e.g., CF3) to enhance enzyme inhibition.
  • Bioisosteres : Substitute pyrazine with triazole to retain activity while improving metabolic stability .

What are the compound’s stability profiles under varying storage conditions?

Basic Research Question

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

What mechanistic insights exist for its antimicrobial activity?

Advanced Research Question
Preliminary studies suggest inhibition of bacterial topoisomerase IV.
Methodology :

  • Enzyme assays : Measure ATPase activity in presence of compound.
  • Resistance studies : Serial passage experiments to identify mutations in target genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.